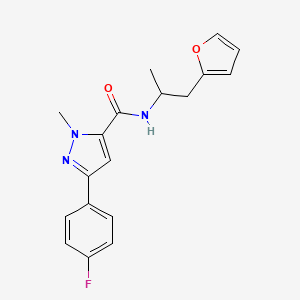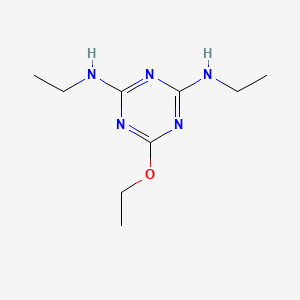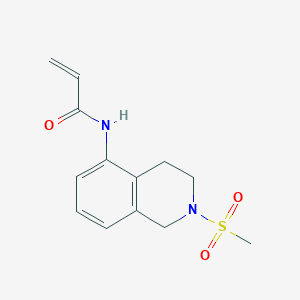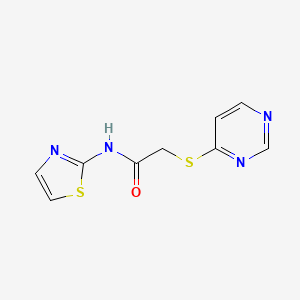
N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide, also known as CP-122,721, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a highly selective antagonist of the neuropeptide Y (NPY) Y2 receptor, which has been implicated in a variety of physiological and pathological processes, including appetite regulation, stress response, anxiety, and depression.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide involves its selective binding to the NPY Y2 receptor, which is a G protein-coupled receptor (GPCR) that is widely expressed in the brain and peripheral tissues. Upon binding to the NPY Y2 receptor, this compound blocks the activation of downstream signaling pathways, leading to a reduction in the effects of NPY on various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of food intake and body weight gain, the modulation of anxiety and stress response, and the regulation of cardiovascular function. In addition, this compound has been shown to have potential therapeutic applications in the treatment of obesity, anxiety disorders, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide as a research tool is its high selectivity and specificity for the NPY Y2 receptor, which allows for the precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide and the NPY Y2 receptor. For example, further studies are needed to investigate the role of the NPY Y2 receptor in the regulation of appetite and food intake, as well as its potential as a target for the treatment of obesity. In addition, more research is needed to explore the potential therapeutic applications of this compound in the treatment of anxiety disorders and cardiovascular diseases. Finally, the development of more potent and selective NPY Y2 receptor antagonists may provide new opportunities for the investigation of this receptor and its role in various physiological and pathological processes.
Synthesis Methods
The synthesis of N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide involves several steps, including the reaction of 2-chlorobenzylamine with ethyl 2-bromoacetate to form ethyl 2-(2-chlorobenzylamino)acetate, which is then reacted with 5-phenylpyrimidine-2-amine to form the intermediate 1-(5-phenylpyrimidin-2-yl)piperidin-3-ol. This intermediate is subsequently converted to the final product, this compound, through a series of chemical reactions.
Scientific Research Applications
N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide has been widely used as a research tool to investigate the role of the NPY Y2 receptor in various physiological and pathological processes. For example, studies have shown that this compound can block the anxiolytic effects of NPY in animal models, suggesting that the NPY Y2 receptor may be involved in the regulation of anxiety and stress response. In addition, this compound has been shown to inhibit food intake and body weight gain in animal models, indicating that the NPY Y2 receptor may be a potential target for the treatment of obesity.
Properties
IUPAC Name |
2-(2-ethylanilino)-4-methyl-N-(4-phenoxyphenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-3-18-9-7-8-12-22(18)28-25-26-17(2)23(31-25)24(29)27-19-13-15-21(16-14-19)30-20-10-5-4-6-11-20/h4-16H,3H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCPAFGXGUBOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)



![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2643886.png)
![12-Methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2643888.png)
![2-Oxatricyclo[5.3.0.0,1,5]decan-8-one](/img/structure/B2643891.png)



![(1alpha,5alpha)-4alpha-Bromo-3beta-hydroxybicyclo[3.2.0]heptan-7-one](/img/structure/B2643897.png)
![9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2643899.png)

![2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol](/img/structure/B2643901.png)
